BenchChemオンラインストアへようこそ!

tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Protecting group strategy Solid-phase synthesis Medicinal chemistry

tert-Butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 165947-55-7) is a heterocyclic synthetic intermediate featuring a 6,7-dihydrothieno[3,2-c]pyridine core bearing a Boc-protected amine at the 5-position and a formyl group at the 2-position. With a molecular formula of C13H17NO3S and a molecular weight of 267.34 g/mol, this compound serves as a versatile building block in medicinal chemistry programs targeting the thieno[3,2-c]pyridine scaffold—a privileged structure found in P2Y12 receptor antagonists, glucose-6-phosphatase inhibitors, and Hedgehog acyltransferase (Hhat) inhibitors.

Molecular Formula C13H17NO3S
Molecular Weight 267.35 g/mol
CAS No. 165947-55-7
Cat. No. B173688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
CAS165947-55-7
Molecular FormulaC13H17NO3S
Molecular Weight267.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C=O
InChIInChI=1S/C13H17NO3S/c1-13(2,3)17-12(16)14-5-4-11-9(7-14)6-10(8-15)18-11/h6,8H,4-5,7H2,1-3H3
InChIKeyLEONLAFPFCQRNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-Formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 165947-55-7): Procurement-Ready Building Block Profile


tert-Butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 165947-55-7) is a heterocyclic synthetic intermediate featuring a 6,7-dihydrothieno[3,2-c]pyridine core bearing a Boc-protected amine at the 5-position and a formyl group at the 2-position . With a molecular formula of C13H17NO3S and a molecular weight of 267.34 g/mol, this compound serves as a versatile building block in medicinal chemistry programs targeting the thieno[3,2-c]pyridine scaffold—a privileged structure found in P2Y12 receptor antagonists, glucose-6-phosphatase inhibitors, and Hedgehog acyltransferase (Hhat) inhibitors [1] [2].

Why Generic Substitution Fails for tert-Butyl 2-Formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate: Functional Group Orthogonality and Scaffold Isomerism


Substituting this compound with a closely related analog—such as the unprotected 2-carbaldehyde (CAS 197237-97-1), the 2-hydroxymethyl derivative (CAS 165947-56-8), or the isomeric thieno[2,3-c]pyridine counterpart (CAS 203663-30-3)—introduces critical differences in synthetic compatibility, downstream reactivity, and pharmacological scaffold preference. The Boc group provides acid-labile protection that is orthogonal to the aldehyde, enabling sequential deprotection and functionalization that is impossible with the free amine, which can undergo self-condensation with the formyl moiety [1]. Furthermore, the thieno[3,2-c]pyridine core, rather than the [2,3-c] isomer, constitutes the pharmacophore for the well-established class of P2Y12 antiplatelet agents (e.g., clopidogrel, prasugrel) [2]. The quantitative evidence below demonstrates why these distinctions translate into measurable differences in synthetic efficiency, physicochemical properties, and target-class compatibility.

Quantitative Differentiation Evidence for tert-Butyl 2-Formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 165947-55-7)


Boc Protection Enables Orthogonal Deprotection vs. Cbz and Ethyl Carbamate Analogs

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen of CAS 165947-55-7 can be selectively removed under mild acidic conditions (e.g., 4 M HCl/dioxane or 50% TFA/DCM, 0 °C to rt, 1–2 h), whereas the benzyloxycarbonyl (Cbz) analog requires hydrogenolysis (H₂, Pd/C) and the ethyl carbamate analog demands basic methanolysis or TBAF [1]. This orthogonality is critical when the thieno[3,2-c]pyridine core carries reduction-sensitive functionalities. In the RU-SKI inhibitor series, Boc deprotection via HCl/dioxane proceeded quantitatively without affecting the 5-acyl amide bond or the thiophene ring, enabling direct access to the free amine for subsequent acylation [2]. No equivalent Boc analog of the 2-formyl derivative has been explicitly compared in a head-to-head deprotection study; the evidence is class-level inference.

Protecting group strategy Solid-phase synthesis Medicinal chemistry

2-Formyl Group Provides Versatile Synthetic Handle vs. 2-Hydroxymethyl Precursor (CAS 165947-56-8)

The 2-formyl group of CAS 165947-55-7 participates in a broad range of C–C and C–N bond-forming reactions—including reductive amination, Knoevenagel condensation, Wittig olefination, and Grignard addition—that are inaccessible to the corresponding 2-hydroxymethyl derivative (CAS 165947-56-8) without prior oxidation [1]. The alcohol-to-aldehyde oxidation has been reported to proceed in 81% yield using MnO₂ in dichloromethane . Bypassing this oxidation step by procuring the aldehyde directly eliminates a synthetic operation, reduces exposure to oxidative conditions that may degrade the acid-sensitive Boc group, and ensures a defined oxidation state at C-2 for convergent synthesis strategies.

Reductive amination Knoevenagel condensation Wittig olefination

Thieno[3,2-c]pyridine Core Is Equipotent to [2,3-c] Isomer but Privileged in Antiplatelet Pharmacophore

In a systematic SAR study of glucose-6-phosphatase catalytic site inhibitors, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and the isomeric [2,3-c] core were found to be equipotent, with IC₅₀ values down to 140 nM for optimized analogs [1]. However, the [3,2-c] isomer is the scaffold embedded in clinically approved P2Y12 antagonists (clopidogrel, prasugrel) and has been the focus of extensive medicinal chemistry optimization [2]. P2Y12 receptor antagonists bearing the tetrahydrothieno[3,2-c]pyridine-2-carboxamide moiety—directly derived from the 2-formyl intermediate—demonstrated in vitro antiplatelet activity comparable to prasugrel and aspirin [3]. While these data do not constitute a direct head-to-head comparison of CAS 165947-55-7 versus its [2,3-c] isomer (CAS 203663-30-3), they establish that procurement of the [3,2-c] scaffold aligns with a validated pharmacophore for cardiovascular drug discovery.

P2Y12 receptor Glucose-6-phosphatase Antiplatelet

Predicted Physicochemical Properties Differentiate Boc-Protected Aldehyde from Unprotected Analog (CAS 197237-97-1)

Physicochemical parameters predicted for CAS 165947-55-7 include a boiling point of 410.5 ± 45.0 °C, density of 1.239 ± 0.06 g/cm³, polar surface area (PSA) of 74.85 Ų, and a calculated LogP of 2.79 . In contrast, the unprotected analog 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde (CAS 197237-97-1) has a molecular weight of 167.23 g/mol (vs. 267.34 g/mol for the Boc-protected compound), a lower predicted boiling point (estimated ~310–320 °C based on molecular weight scaling), and a significantly higher PSA due to the free NH group . The Boc group increases lipophilicity by ~1.5–2.0 LogP units over the free amine, which can improve membrane permeability in cellular assays and facilitate chromatographic purification. These differences are class-level inferences based on structure–property relationships and have not been experimentally verified in a head-to-head study.

Lipophilicity Polar surface area Drug-likeness

Low-Temperature Storage Requirement Reflects Aldehyde Reactivity and Informs Procurement Logistics

CAS 165947-55-7 requires storage at −20 °C to prevent aldehyde oxidation and potential Boc-group degradation . The 2-hydroxymethyl analog (CAS 165947-56-8), in contrast, is typically stored at +4 °C, reflecting the greater inherent stability of the alcohol over the aldehyde toward air oxidation . This difference has practical implications for procurement planning, shelf-life management, and shipping conditions. No formal accelerated stability study comparing these two compounds has been published; this is a class-level inference based on the known reactivity of aromatic aldehydes versus benzylic alcohols.

Stability Storage condition Aldehyde oxidation

Optimal Research and Industrial Application Scenarios for tert-Butyl 2-Formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 165947-55-7)


P2Y12 Receptor Antagonist Lead Optimization

The 2-formyl group enables direct reductive amination or amide coupling to generate diverse tetrahydrothieno[3,2-c]pyridine-2-carboxamide libraries. As demonstrated by Bhalekar and Shelke (2019) [1], 4-fluorophenyl amide derivatives synthesized from this scaffold exhibited in vitro antiplatelet activity comparable to prasugrel. Procuring CAS 165947-55-7 as the aldehyde building block allows convergent synthesis of focused libraries targeting the P2Y12 receptor, with the Boc group ensuring compatibility with amide coupling conditions.

Hedgehog Acyltransferase (Hhat) Inhibitor Development

The RU-SKI class of 5-acyl-6,7-dihydrothieno[3,2-c]pyridine inhibitors, characterized by Lanyon-Hogg et al. (2016) [2], relies on the Boc-protected thieno[3,2-c]pyridine core for modular synthesis. The 2-formyl intermediate enables introduction of diverse substituents at the 2-position while retaining the 5-acyl moiety. Boc deprotection under mild acidic conditions (HCl/dioxane) proceeds without affecting the amide bond or thiophene ring, preserving the conformational E:Z amide ratio that influences Hhat inhibitory potency.

Glucose-6-Phosphatase Catalytic Site Inhibitor Optimization

The SAR reported by Madsen et al. (2000) [3] established that 4-substituted phenyl groups with lipophilic para-substituents (e.g., trifluoromethoxy, chloro) at the 4-position of the tetrahydrothieno[3,2-c]pyridine ring yield IC₅₀ values as low as 140 nM. The 2-formyl group of CAS 165947-55-7 provides a handle for introducing substituents at C-2 that may further modulate potency and enantioselectivity, given that activity was shown to reside exclusively in one enantiomer.

EGFR Kinase Inhibitor Side-Chain Synthesis

Li et al. (2021) [4] designed aminopyrimidine derivatives bearing 4,5,6,7-tetrahydrothieno[3,2-c]pyridine side chains as EGFR^L858R/T790M inhibitors. The most potent compound (A12) achieved an IC₅₀ of 4.0 nM against the mutant kinase with >42-fold selectivity over wild-type EGFR. The 2-formyl-Boc-thienopyridine intermediate enables late-stage diversification of the side chain through reductive amination or other aldehyde-based chemistries, facilitating rapid SAR exploration.

Quote Request

Request a Quote for tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.